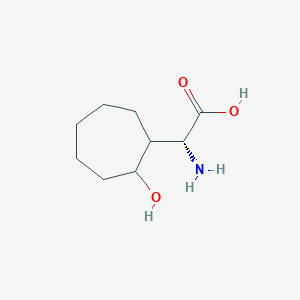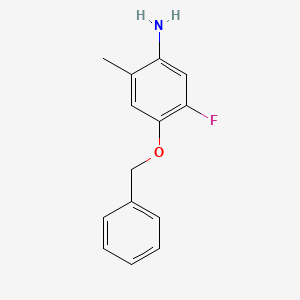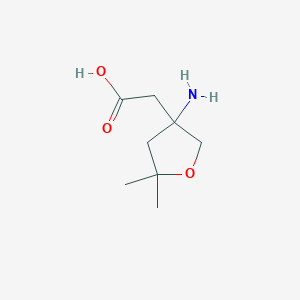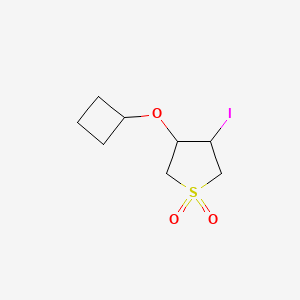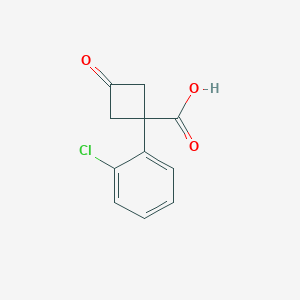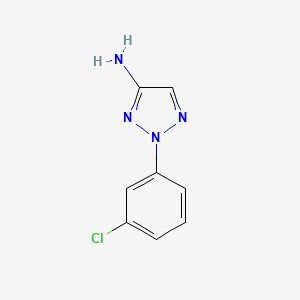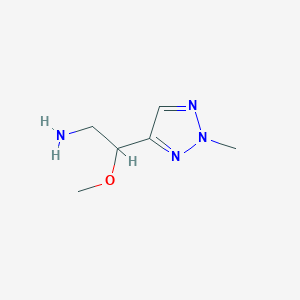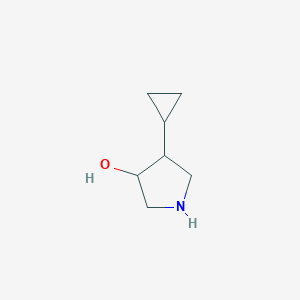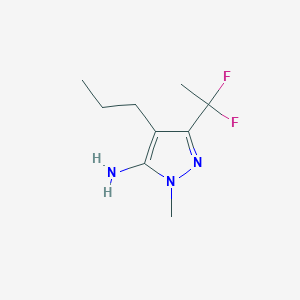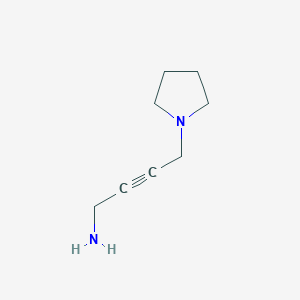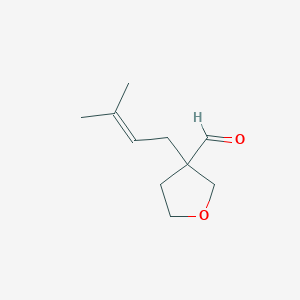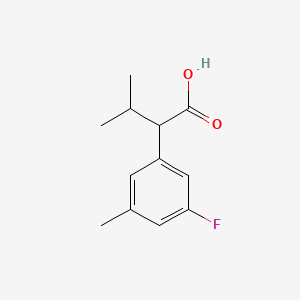
2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid typically involves the introduction of the fluorine atom and the methyl group onto the phenyl ring through a series of chemical reactions. One common method involves the use of fluorinated reagents and catalysts to achieve the desired substitution on the aromatic ring. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-Methylphenylboronic Acid: Similar in structure but with a boronic acid group instead of a carboxylic acid.
3-Fluoro-5-Methylphenylboronic Acid: Shares the same phenyl ring substitution pattern but differs in the functional group attached.
Uniqueness
2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid is unique due to its specific combination of a fluorine atom and a methyl group on the phenyl ring, along with the butanoic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H15FO2 |
|---|---|
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
2-(3-fluoro-5-methylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)9-4-8(3)5-10(13)6-9/h4-7,11H,1-3H3,(H,14,15) |
Clave InChI |
ZWFZHDUHSXQYIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)C(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


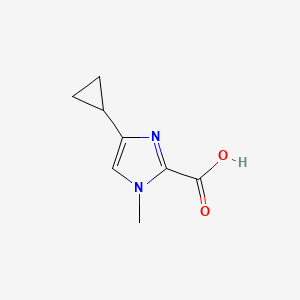
![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
